(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
Overview
Description
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] typically involves the reaction of isatin (1H-indole-2,3-dione) with 2-hydroxyethylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of isatin and the hydrazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group into corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in its biological activity. Additionally, the indole moiety can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: A closely related compound with similar chemical properties but lacking the hydrazone group.
Isatin: The parent compound of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone], used in various synthetic applications.
Hydrazones: A broad class of compounds with diverse chemical and biological activities.
Uniqueness
The uniqueness of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] lies in its combination of the indole and hydrazone functionalities, which confer a distinct set of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKPMVXMQIDYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220807 | |
Record name | 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-49-0 | |
Record name | 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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